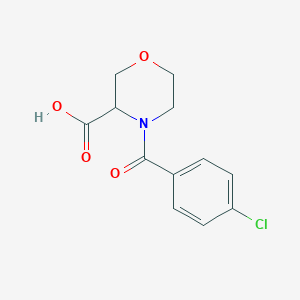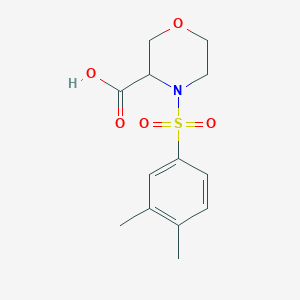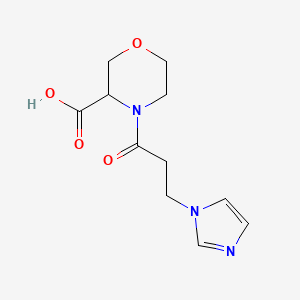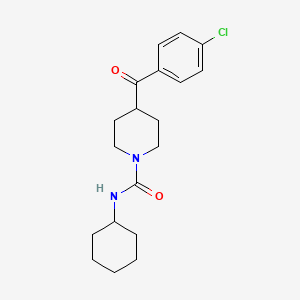![molecular formula C13H15N3O3 B7581374 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione](/img/structure/B7581374.png)
1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione, also known as AMPED, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. In addition, it has been shown to have neuroprotective effects and can improve cognitive function. 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione has also been studied for its potential use in the treatment of diabetes, as it can improve insulin sensitivity and glucose metabolism.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione has been found to have a range of biochemical and physiological effects. It can inhibit the growth of cancer cells and reduce inflammation. It can also improve cognitive function and protect against neurodegeneration. In addition, it can improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione in lab experiments is that it exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, one of the limitations of using 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione is that its mechanism of action is not fully understood, making it difficult to interpret some of the experimental results.
Orientations Futures
There are several future directions for the study of 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione. One area of research could be to further investigate its potential use in the treatment of cancer. Another area of research could be to study its effects on inflammation and its potential use in the treatment of inflammatory diseases. Additionally, further research could be done to elucidate its mechanism of action and to identify potential targets for therapeutic intervention. Finally, more studies could be conducted to explore its potential use in the treatment of diabetes and other metabolic disorders.
Méthodes De Synthèse
The synthesis of 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione involves the reaction of 3-aminophenol with ethyl chloroacetate to form 2-(3-aminophenoxy)ethyl acetate. This intermediate is then reacted with 5-methyluracil in the presence of a base to yield 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione. The overall yield of this synthesis method is around 50%.
Propriétés
IUPAC Name |
1-[2-(3-aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-8-16(13(18)15-12(9)17)5-6-19-11-4-2-3-10(14)7-11/h2-4,7-8H,5-6,14H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPMITCPDVVNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCOC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)




![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)


![3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7581373.png)